molecular formula C13H17N2NaO B13858493 Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate

Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate

Cat. No.: B13858493
M. Wt: 240.28 g/mol
InChI Key: WZMBSWVDQROYHO-KZCZEQIWSA-M
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Description

Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core . The specific synthesis of this compound may require additional steps to introduce the sodium salt and specific substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and crystallization processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C13H17N2NaO

Molecular Weight

240.28 g/mol

IUPAC Name

sodium;(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-olate

InChI

InChI=1S/C13H18N2O.Na/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13;/h4-5,8,12,16H,6-7H2,1-3H3;/q;+1/p-1/t12-,13+;/m1./s1

InChI Key

WZMBSWVDQROYHO-KZCZEQIWSA-M

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)[O-])C)C.[Na+]

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)[O-])C)C.[Na+]

Origin of Product

United States

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